Thiobenzoic acid
Overview
Description
Thiobenzoic acid is an organosulfur compound with the molecular formula C₇H₆OS. It is the parent compound of aryl thiocarboxylic acids and is characterized by a pale yellow liquid appearance that freezes just below room temperature . This compound is known for its significant acidity, being almost 100 times more acidic than benzoic acid .
Mechanism of Action
Target of Action
Thiobenzoic acid is an organosulfur compound with the molecular formula C6H5COSH It’s known that this compound can potentially affect the respiratory system .
Mode of Action
It’s known that this compound is prepared by the treatment of benzoyl chloride with potassium hydrosulfide . This suggests that this compound might interact with its targets through a similar mechanism, potentially involving the formation of disulfide bonds.
Pharmacokinetics
It’s known that this compound is a pale yellow liquid that freezes just below room temperature . This suggests that the compound might have specific requirements for storage and handling that could impact its bioavailability.
Result of Action
Given its potential impact on the respiratory system , it might cause changes in respiratory function or cellular respiration.
Action Environment
The action of this compound might be influenced by various environmental factors. For instance, its storage temperature is known to be between 2-8°C , suggesting that temperature could affect its stability and efficacy. Additionally, its solubility in water might influence its distribution and action in aqueous environments.
Preparation Methods
Thiobenzoic acid is typically prepared by treating benzoyl chloride with potassium hydrosulfide. The reaction proceeds as follows :
C6H5C(O)Cl+KSH→C6H5C(O)SH+KCl
In an industrial setting, the preparation involves dissolving potassium hydroxide pellets in ethanol, followed by saturation with hydrogen sulfide. Benzoyl chloride is then added dropwise while maintaining the temperature below 15°C. The resulting mixture is filtered, and the product is extracted and purified through distillation .
Chemical Reactions Analysis
Thiobenzoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It reacts with alkoxides to form this compound esters.
Common reagents used in these reactions include hydrogen sulfide, alkoxides, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of this compound esters.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates.
Comparison with Similar Compounds
Thiobenzoic acid is unique due to its high acidity and the presence of the thiol group. Similar compounds include:
Benzoic acid: Less acidic and lacks the thiol group.
Dithis compound: Contains two thiol groups, making it more reactive.
Thioacetic acid: Similar structure but with an acetyl group instead of a benzoyl group.
These compounds share some chemical properties but differ in their reactivity and applications.
Properties
IUPAC Name |
benzenecarbothioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGNTRUPZPVNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059181 | |
Record name | Benzenecarbothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-91-9 | |
Record name | Thiobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenecarbothioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenecarbothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG5RLO56N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of thiobenzoic acid is C7H6OS, and its molecular weight is 138.19 g/mol.
A: this compound has been characterized using various spectroscopic techniques, including Raman, Surface-Enhanced Raman Spectroscopy (SERS) , and 13C-NMR . These studies provide insights into its vibrational modes, electronic structure, and interactions with metal surfaces.
A: this compound can undergo hydrolysis in acidic aqueous solutions, with the rate of hydrolysis increasing with increasing acid concentration . The hydrolysis products are benzoic acid and hydrogen sulfide.
A: Studies using SERS suggest that this compound preferentially adsorbs onto silver surfaces in its thiobenzoate anion form (C6H5COS−), coordinating to the silver through the sulfur atom in a unidentate fashion , . This interaction leads to significant enhancement of Raman signals.
A: Yes, this compound can act as a dual-role catalyst in Cα–H arylation reactions under photoirradiation . It can function as both a single-electron reducing agent and a hydrogen atom transfer agent in these reactions.
ANone: this compound is a versatile reagent in organic synthesis. It can be used for:
- Synthesis of thioesters: It reacts with alkyl halides or electron-deficient alkenes in the presence of a base to form thioesters .
- Preparation of thiones: Reactions with ketone derivatives like oximes and nitrones yield thioketones .
- Addition reactions: this compound participates in photoaddition reactions with compounds like 2,3-diallyltetraazathiapentalenes .
A: Yes, DFT calculations have been employed to investigate the structure and bonding of 1,3-dithia-2-arsacyclopentane derivatives complexed with this compound . These calculations provide valuable information about the electronic properties, geometries, and relative stabilities of these complexes.
A: Studies on the hydrolysis of substituted thiobenzoic acids demonstrate that the rate of hydrolysis is influenced by the electronic nature of the substituents . Electron-withdrawing groups generally enhance the rate of hydrolysis.
A: The presence of the sulfur atom in this compound significantly impacts its reactivity compared to benzoic acid. For instance, this compound exhibits a higher chain-transfer constant compared to thiophenol in polymerization reactions . Additionally, its coordination behavior with metals differs due to the sulfur atom's affinity for metal surfaces.
A: While specific formulation strategies for this compound are not detailed in the provided papers, it's worth noting that this compound can be generated in situ from benzoic anhydrides and thiourea . This method could potentially circumvent stability issues associated with the direct use of this compound.
A: * Spectroscopy: Raman, SERS, 13C-NMR, and UV-Vis spectroscopy are used to analyze this compound's structure, bonding, and interactions , , . * Chromatography: HPLC is utilized to separate and purify this compound derivatives .
A: * Bioconjugation: The use of this compound derivatives in the synthesis of modified oligonucleotides, particularly thionucleosides, highlights its application in bioconjugation chemistry . * Materials Science: The strong interaction of this compound with metal surfaces, as demonstrated by SERS studies, suggests potential applications in materials science, such as the development of sensors or surface modifiers.
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